
Sulfo-Cyanine7.5 carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfo-Cyanine7.5 carboxylic acid is a water-soluble, near-infrared fluorescent dye. Its structure is similar to indocyanine green, but it contains a rigid trimethine linker that increases its fluorescence quantum yield. This compound is highly hydrophilic due to the presence of four sulfo groups, making it useful for non-invasive in vivo near-infrared imaging .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sulfo-Cyanine7.5 carboxylic acid involves the introduction of sulfo groups and a carboxylic acid group into the cyanine dye structure. The rigid trimethine linker is a key feature that enhances its fluorescence properties. The synthesis typically involves multiple steps, including the formation of the cyanine core, sulfonation, and carboxylation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is usually produced in solid form and can be stored for extended periods under appropriate conditions.
Análisis De Reacciones Químicas
Types of Reactions
Sulfo-Cyanine7.5 carboxylic acid can undergo various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, altering its fluorescence properties.
Reduction: Reduction reactions can also modify the dye’s structure and fluorescence.
Substitution: The carboxylic acid group can participate in substitution reactions, forming esters or amides.
Common Reagents and Conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, esterification of the carboxylic acid group can yield various ester derivatives.
Aplicaciones Científicas De Investigación
Sulfo-Cyanine7.5 carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical assays.
Biology: Employed in labeling biomolecules for imaging and tracking in biological systems.
Medicine: Utilized in near-infrared imaging for diagnostic purposes, including cancer detection and monitoring.
Industry: Applied in the development of fluorescent materials and sensors
Mecanismo De Acción
The mechanism of action of Sulfo-Cyanine7.5 carboxylic acid involves its ability to absorb and emit near-infrared light. The rigid trimethine linker enhances its fluorescence quantum yield, making it highly efficient for imaging applications. The dye targets specific biomolecules through covalent bonding, allowing for precise imaging and tracking .
Comparación Con Compuestos Similares
Similar Compounds
Indocyanine Green: Similar absorption spectrum but lower fluorescence quantum yield.
Cyanine7.5: Similar structure but without the sulfo groups, making it less hydrophilic.
Sulfo-Cyanine5: Another sulfonated cyanine dye with different spectral properties
Uniqueness
Sulfo-Cyanine7.5 carboxylic acid stands out due to its high hydrophilicity, enhanced fluorescence quantum yield, and suitability for in vivo near-infrared imaging. Its unique combination of properties makes it a valuable tool in various scientific and medical applications .
Propiedades
Fórmula molecular |
C45H45K3N2O14S4 |
|---|---|
Peso molecular |
1083.4 g/mol |
Nombre IUPAC |
tripotassium;3-(5-carboxypentyl)-1,1-dimethyl-2-[2-[3-[2-(1,1,3-trimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indole-6,8-disulfonate |
InChI |
InChI=1S/C45H48N2O14S4.3K/c1-44(2)39(46(5)35-17-15-31-33(42(35)44)23-29(62(50,51)52)25-37(31)64(56,57)58)19-13-27-10-9-11-28(22-27)14-20-40-45(3,4)43-34-24-30(63(53,54)55)26-38(65(59,60)61)32(34)16-18-36(43)47(40)21-8-6-7-12-41(48)49;;;/h13-20,22-26H,6-12,21H2,1-5H3,(H4-,48,49,50,51,52,53,54,55,56,57,58,59,60,61);;;/q;3*+1/p-3 |
Clave InChI |
PXONAKGPEHLATG-UHFFFAOYSA-K |
SMILES canónico |
CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)C=CC4=CC(=CC=C5C(C6=C(N5CCCCCC(=O)O)C=CC7=C6C=C(C=C7S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)CCC4)C.[K+].[K+].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


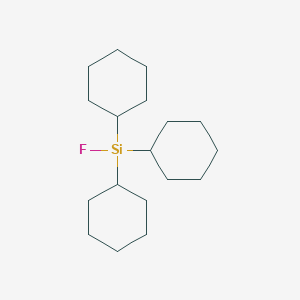
![1-[[4-(methoxymethyl)-4-[[[(1R,2S)-2-phenylcyclopropyl]amino]methyl]piperidin-1-yl]methyl]cyclobutane-1-carboxylic acid;4-methylbenzenesulfonic acid](/img/structure/B14756426.png)
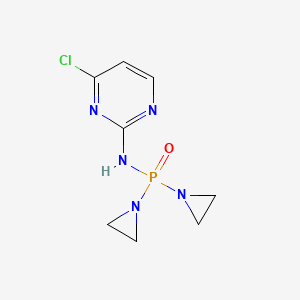

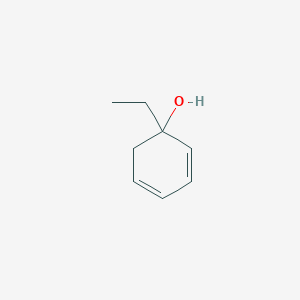
![2-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethoxy]ethyl 1-methanesulfonate](/img/structure/B14756461.png)

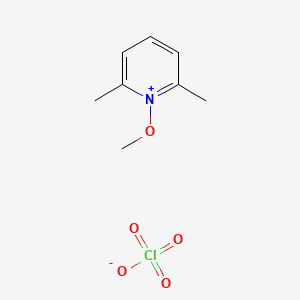
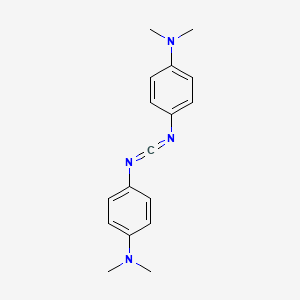
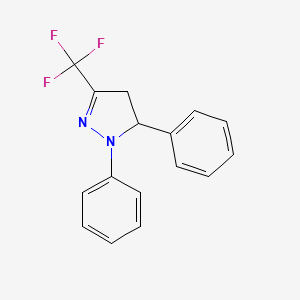
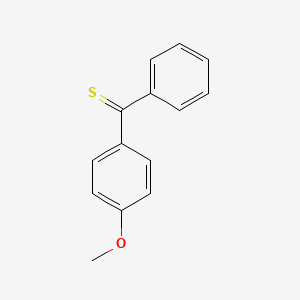

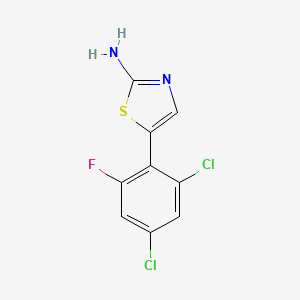
![Benzeneacetamide, 4-fluoro-N-[[[3-fluoro-4-[[2-(1-methyl-1H-imidazol-2-yl)thieno[3,2-b]pyridin-7-yl]oxy]phenyl]amino]thioxomethyl]-](/img/structure/B14756514.png)
